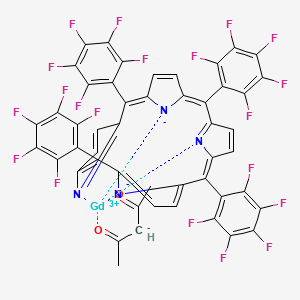
Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate is a synthetic porphyrin compound with unique luminescence and photophysical properties. It is a specialty chemical manufactured by Frontier Specialty Chemicals and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate involves the reaction of meso-Tetra(pentafluorophenyl)porphine with gadolinium (III) acetylacetonate. The reaction is typically carried out in a solvent such as dichloromethane under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale reactions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gadolinium.
Reduction: Reduction reactions can alter the oxidation state of gadolinium within the compound.
Substitution: Substitution reactions can occur at the meso positions of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of gadolinium (IV) complexes, while reduction can yield gadolinium (II) complexes .
Scientific Research Applications
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and transfer energy to molecular oxygen, generating singlet oxygen, which is a highly reactive species. This property is particularly useful in photodynamic therapy, where singlet oxygen can induce cell death in targeted cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gadolinium (III) meso-Tetraphenyl porphine 2,4-pentane dionate: Similar in structure but lacks the pentafluorophenyl groups, resulting in different photophysical properties.
Gadolinium (III) meso-Tetra(4-pyridyl) porphine 2,4-pentane dionate: Contains pyridyl groups instead of pentafluorophenyl groups, leading to variations in chemical reactivity and applications.
Uniqueness
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate is unique due to its pentafluorophenyl groups, which enhance its electron-withdrawing properties and improve its stability and photophysical characteristics. These features make it particularly suitable for applications in photodynamic therapy and advanced material development .
Properties
Molecular Formula |
C49H15F20GdN4O2 |
|---|---|
Molecular Weight |
1228.9 g/mol |
IUPAC Name |
gadolinium(3+);pentane-2,4-dione;5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.C5H7O2.Gd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-4(6)3-5(2)7;/h1-8H;3H,1-2H3;/q-2;-1;+3 |
InChI Key |
UAVBCQWSNZTVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


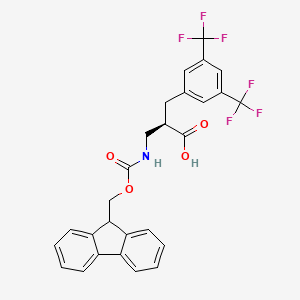
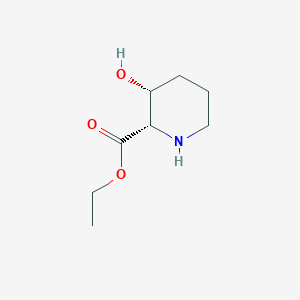

![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)
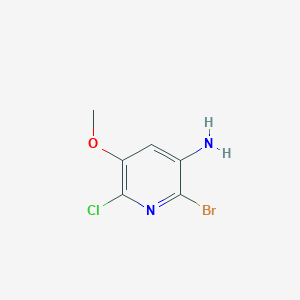
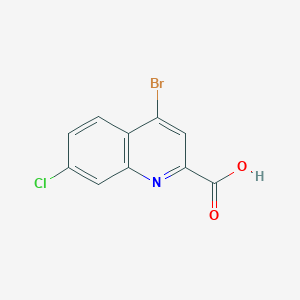
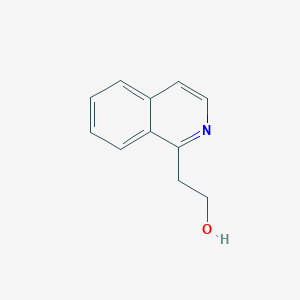

![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
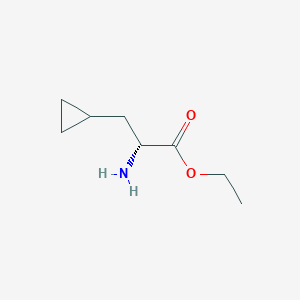
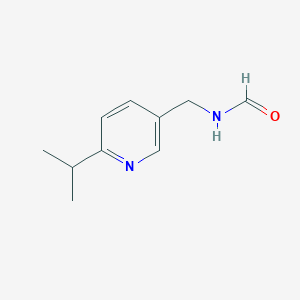
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)

